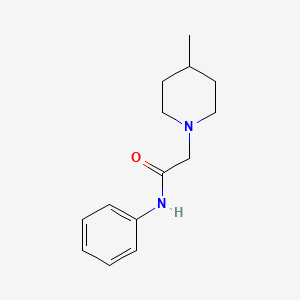
2-(4-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which play a key role in the pathogenesis of various diseases.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to modulate various signaling pathways in the body, including the NF-κB and MAPK pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate is its unique chemical structure, which makes it an attractive candidate for drug design and optimization. It is also relatively easy to synthesize and purify, making it a readily available compound for laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. One of the main limitations is its potential toxicity, which can vary depending on the dose and route of administration. It is also important to note that the effects of this compound can vary depending on the cell type and experimental conditions used.
Future Directions
There are several potential future directions for research on 2-(4-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate. One area of interest is the development of novel drugs based on the this compound scaffold for the treatment of various diseases. Another area of interest is the investigation of the potential use of this compound in the development of functional materials with applications in electronics and sensors. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity in vivo.
Synthesis Methods
2-(4-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate can be synthesized using a variety of methods, including the reaction of 2-pyrazinecarboxylic acid with 4-methylphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
2-(4-methylphenyl)-2-oxoethyl 2-pyrazinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. It has also been investigated for its potential use in the treatment of cancer and Alzheimer's disease.
In drug discovery, this compound has been used as a scaffold for the development of novel drugs targeting various diseases. Its unique chemical structure makes it an attractive candidate for drug design and optimization.
In material science, this compound has been used as a building block for the synthesis of functional materials with potential applications in electronic devices and sensors.
properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-10-2-4-11(5-3-10)13(17)9-19-14(18)12-8-15-6-7-16-12/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGSWXUSHHPLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


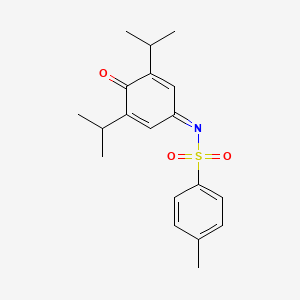
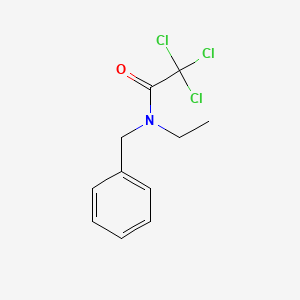
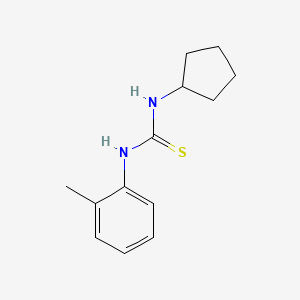
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5810054.png)


![2,2-dimethyl-N-(3-{N-[2-(2-nitrophenoxy)propanoyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5810064.png)
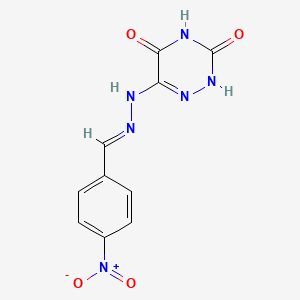
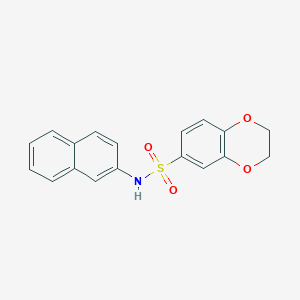
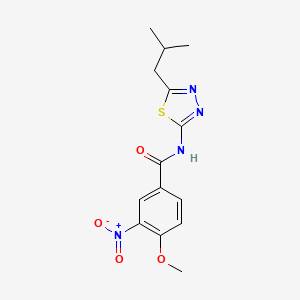
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5810100.png)

